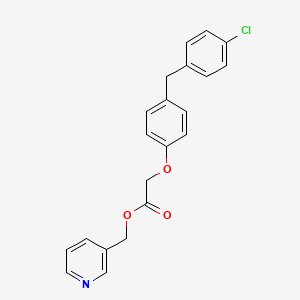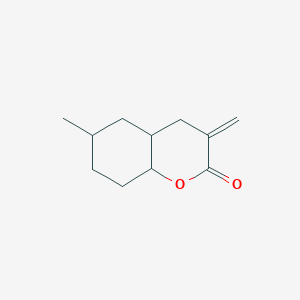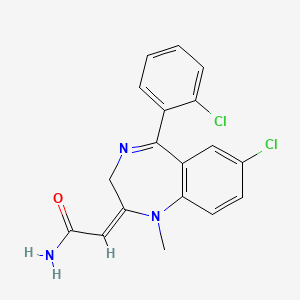
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile is a cycloalkene chemical compound characterized by the presence of a nitrile group and a pentenyl substituent. This unique structure, featuring a five-carbon chain with a double bond and a methyl group, positions it as a valuable compound in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can facilitate the cyclization and nitrile introduction steps, making the process more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrile position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Applications De Recherche Scientifique
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: Similar structure but with an aldehyde group instead of a nitrile group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
2-(4-Methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile is unique due to its combination of a cyclohexene ring, a nitrile group, and a pentenyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Propriétés
Numéro CAS |
68084-05-9 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |
Clé InChI |
ZJTPYSDRFRXYMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1C=CCCC1C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)


![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)




![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)

![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)

